molecular formula C22H15F7N4O2 B15028541 1-(4-fluorophenyl)-4-hydroxy-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

1-(4-fluorophenyl)-4-hydroxy-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B15028541
M. Wt: 500.4 g/mol
InChI Key: SZYWDWHIFZJOFO-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-7-(2-PHENYLETHYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes fluorophenyl, phenylethyl, and bis(trifluoromethyl) groups

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-7-(2-PHENYLETHYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-FLUOROPHENYL)-7-(2-PHENYLETHYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and bis(trifluoromethyl) groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4-FLUOROPHENYL)-7-(2-PHENYLETHYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE stands out due to its unique combination of functional groups. Similar compounds include those with fluorophenyl or bis(trifluoromethyl) groups, but they may lack the specific structural arrangement that imparts the unique properties of this compound .

Properties

Molecular Formula

C22H15F7N4O2

Molecular Weight

500.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15F7N4O2/c23-13-7-9-14(10-8-13)33-17-16(18(34)31-19(33)35)20(21(24,25)26,22(27,28)29)32-15(30-17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,30,32)(H,31,34,35)

InChI Key

SZYWDWHIFZJOFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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